molecular formula C16H20N6O2 B2598607 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-86-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2598607
CAS No.: 899974-86-8
M. Wt: 328.376
InChI Key: IUWCXWJGCCSZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core and a 3,4-dimethoxyphenethylamine side chain at position 5. The triazolopyrimidine scaffold is known for its structural mimicry of purine bases, enabling interactions with biological targets such as kinases and receptors . The ethyl group at position 3 likely enhances metabolic stability compared to bulkier substituents (e.g., benzyl) .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-4-22-16-14(20-21-22)15(18-10-19-16)17-8-7-11-5-6-12(23-2)13(9-11)24-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWCXWJGCCSZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.

    Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine

Compound Name Core Structure Key Features Reference
Target Compound Triazolo[4,5-d]pyrimidine Purine mimic, kinase/receptor interactions
N-(3,4-Dimethoxyphenethyl) derivative Pyrazolo[1,5-a]pyrimidine Trifluoromethyl group enhances lipophilicity

Key Insight: Pyrazolo[1,5-a]pyrimidines exhibit higher lipophilicity due to non-polar substituents (e.g., trifluoromethyl), whereas triazolopyrimidines are more polar and water-soluble .

Spectral and Physical Data

  • Comparative Melting Points: Target Compound: Not reported, but analogous compounds (e.g., 3-benzyl derivatives) melt at 90–150°C . N-(3-Chlorophenyl) derivative (94): Melting point >250°C .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a pyrimidine structure, which are known to contribute to various biological activities. Its molecular formula is C15H19N5O3C_{15}H_{19}N_{5}O_{3} with a molecular weight of approximately 319.35 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT1160.43Induces apoptosis; inhibits migration
2HT-291.5 (normoxic) / 0.01 (hypoxic)Arrests cell cycle at G0/G1; induces apoptosis
3MCF-71.5Inhibits colony formation; induces apoptosis

Case Study: HCT116 Cells
In a study evaluating the efficacy of triazole derivatives against HCT116 colorectal cancer cells, compound 1 exhibited an IC50 value of 0.43 µM, indicating potent cytotoxicity compared to the control compound Melampomagnolide B (IC50 = 4.93 µM). The mechanism involved the induction of apoptosis and inhibition of cell migration through downregulation of epithelial-mesenchymal transition markers like vimentin and ZEB1 .

Case Study: HT-29 Cells
Another derivative showed remarkable activity against HT-29 cells under hypoxic conditions with an IC50 value as low as 0.01 µM. This compound caused cell cycle arrest and significantly reduced mitochondrial membrane potential leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Many triazole derivatives promote apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.
  • Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at various phases (G0/G1 or G2/M), preventing cancer cell proliferation.
  • Inhibition of Migration : By modulating signaling pathways such as NF-kB and Wnt signaling, these compounds can inhibit cancer cell migration and invasion.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield?

Methodological Answer:
Optimization involves adjusting reaction stoichiometry, solvent systems, and purification steps. For example, coupling 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine with 2-(3,4-dimethoxyphenyl)ethylamine in acetonitrile with triethylamine as a base at room temperature for 2 hours achieves ~94% yield after column chromatography (hexane/ethyl acetate gradient) . Key factors include:

  • Molar Ratios : Excess amine (1.5x) to drive the reaction.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
  • Purification : Silica gel chromatography resolves unreacted starting materials .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as doublets (δ 6.7–7.1 ppm), while triazole protons resonate at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in monoclinic P21/c crystal systems) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 424.18) .

Basic: How is initial biological activity screened for enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Use recombinant enzymes (e.g., kinases, oxidoreductases) with substrate analogs. For triazolopyrimidines, IC₅₀ values are determined via fluorometric or colorimetric readouts (e.g., ATP depletion assays) .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM. Example: Anti-tubercular activity against M. tuberculosis H37Rv showed MIC₉₀ at 1.6 µM .

Advanced: How to design SAR studies when substituent effects are non-linear?

Methodological Answer:

  • Systematic Variation : Replace the 3-ethyl group with bulkier alkyl chains (e.g., isopropyl) and compare activity. For instance, 3-propyl analogs showed reduced Plasmodium inhibition vs. ethyl derivatives .
  • Computational Docking : Use Schrödinger Suite or AutoDock to map steric/electronic interactions. The 3,4-dimethoxyphenyl group’s π-stacking with hydrophobic enzyme pockets enhances binding .
  • Controlled Experiments : Fix other substituents while varying one group (e.g., methoxy vs. ethoxy on the phenyl ring) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches. Discrepancies in antiplasmodial IC₅₀ (e.g., 0.8 µM vs. 2.1 µM) may arise from parasite strain differences .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes. Poor stability in murine models may explain reduced in vivo efficacy despite strong in vitro activity .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to adenosine receptors (e.g., A₂A) over 100 ns trajectories to assess triazole-pyrimidine core flexibility .
  • Free Energy Perturbation (FEP) : Quantify substituent contributions. For example, 3-ethyl vs. 3-methyl groups showed ΔΔG = -1.2 kcal/mol, favoring ethyl .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1 and triazole N2) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 → 1:1) to isolate the product (Rf ≈ 0.4) .
  • Recrystallization : Ethanol/water mixtures yield >95% purity crystals .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar impurities .

Advanced: How do electron-donating substituents affect reaction mechanisms?

Methodological Answer:

  • Hammett Analysis : 3,4-Dimethoxy groups (σ = -0.27) accelerate SNAr reactions by stabilizing transition states via resonance donation. Rate constants (k) increase 3-fold vs. unsubstituted analogs .
  • Kinetic Isotope Effects (KIE) : Deuterated ethylamine (ND₂) reduces k by 1.5x, confirming deprotonation as the rate-limiting step .

Advanced: Which analytical methods confirm batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA : Monitor purity (>98%) at λ = 254 nm .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values (e.g., C 58.12%, H 5.32%, N 22.15%) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. HPLC tracks degradation products (e.g., demethylation at 3,4-dimethoxy groups) .
  • Light Exposure : UV-vis spectroscopy detects photolytic cleavage (λmax shifts from 270 nm to 310 nm) .
  • Lyophilization : Store at -20°C under argon; aqueous solutions degrade 30% faster than DMSO stocks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.